molecular formula C17H12N4O2 B6212867 N,N'-bis(4-cyanophenyl)propanediamide CAS No. 175081-50-2

N,N'-bis(4-cyanophenyl)propanediamide

Cat. No.: B6212867
CAS No.: 175081-50-2
M. Wt: 304.3
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Description

N,N'-bis(4-cyanophenyl)propanediamide is a bisamide compound derived from propanediamide (malonamide) with two 4-cyanophenyl substituents attached to the nitrogen atoms. For example, similar bisamide compounds are used as ligands for metal complexes (e.g., silver or copper) and as monomers in polyimide synthesis .

Properties

CAS No.

175081-50-2

Molecular Formula

C17H12N4O2

Molecular Weight

304.3

Purity

95

Origin of Product

United States

Scientific Research Applications

N,N'-bis(4-cyanophenyl)propanediamide has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for other chemical compounds.

  • Biology: The compound can be used in biological studies to investigate its interactions with biomolecules and its potential biological activity.

  • Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N'-bis(4-cyanophenyl)propanediamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano groups can act as electron-withdrawing groups, influencing the electronic properties of the compound and its reactivity. The propanediamide backbone provides structural rigidity, which can affect the compound's binding affinity and specificity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Chemical Properties

The substituents on the aryl groups significantly alter the compound's properties. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Key Applications/Properties Evidence Source
N,N'-bis(4-cyanophenyl)propanediamide 4-CN ~314* N/A Potential ligand, polymer precursor Deduced
N,N'-bis(4-methoxyphenyl)propanediamide 4-OCH₃ 314.34 609.9 Metal coordination, thermal stability
N,N'-bis(4-nitrophenyl)propanediamide 4-NO₂ 344.28 N/A High polarity, lab scaffold
N,N'-bis(4-chlorophenyl)propanediamide 4-Cl 348.19 N/A Halogenated ligand, reactivity studies
N,N'-bis(4-ethylphenyl)butanediamide 4-C₂H₅ (butanediamide) 324.41 N/A Hydrophobic applications

*Estimated based on structural similarity to .

Key Observations:

  • Electron-Withdrawing Groups (CN, NO₂): The cyano and nitro groups enhance polarity and may improve solubility in polar solvents. Nitro derivatives are often used as scaffolds in medicinal chemistry due to their reactivity .
  • Electron-Donating Groups (OCH₃): Methoxy-substituted analogs exhibit higher thermal stability (e.g., boiling point ~610°C) and are utilized in metal coordination chemistry .
  • Halogenated Derivatives (Cl): Chlorine substituents increase molecular weight and may enhance binding affinity in ligand-receptor interactions .

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